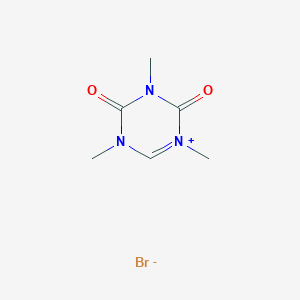
(2,6-Dimethylpyridin-3-yl)magnesium bromide, 0.25 M in 2-MeTHF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Dimethylpyridin-3-yl)magnesium bromide, 0.25 M in 2-MeTHF (2,6-DMP-MgBr/2-MeTHF) is an organomagnesium compound that has been widely used in organic synthesis and in the preparation of various compounds. It is a white, crystalline solid that is soluble in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). The compound has several applications in the laboratory, including as a reagent for the synthesis of organic compounds, as a catalyst for the synthesis of polymers, and as a reagent for the preparation of metal-organic frameworks and other materials.
Mechanism of Action
The mechanism of action of 2,6-DMP-MgBr/2-MeTHF is not fully understood. However, it is thought that the compound acts as a nucleophile in organic reactions, attacking electrophilic centers on the molecules to form new bonds. The compound is also thought to act as a catalyst in some reactions, promoting the formation of new bonds.
Biochemical and Physiological Effects
2,6-DMP-MgBr/2-MeTHF has no known biochemical or physiological effects. The compound is not toxic and does not interact with biological molecules.
Advantages and Limitations for Lab Experiments
2,6-DMP-MgBr/2-MeTHF has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is soluble in polar organic solvents such as (2,6-Dimethylpyridin-3-yl)magnesium bromide, 0.25 M in 2-MeTHF and DMSO. The compound is also relatively stable and can be stored for long periods of time. However, the compound is not very reactive and may require the use of catalysts or other reagents to promote the desired reaction.
Future Directions
Future research on 2,6-DMP-MgBr/2-MeTHF could focus on a number of areas. These include further investigation into the mechanism of action of the compound, as well as the development of new synthetic methods and applications. In addition, research could focus on the synthesis of more complex molecules, such as natural products and pharmaceuticals, using the compound as a catalyst. Finally, research could focus on the development of new catalysts and reagents that could be used in conjunction with 2,6-DMP-MgBr/2-MeTHF to improve its reactivity and enable the synthesis of more complex molecules.
Synthesis Methods
2,6-DMP-MgBr/2-MeTHF can be synthesized from 2,6-dimethylpyridine and magnesium bromide in 2-methyl-1,3-dioxolane (2-MeTHF). The reaction is conducted in a two-phase system, with the 2-MeTHF acting as the organic phase and the magnesium bromide as the aqueous phase. The reaction is typically carried out at room temperature and can be completed in a few hours. The product is a white, crystalline solid that is soluble in polar organic solvents such as (2,6-Dimethylpyridin-3-yl)magnesium bromide, 0.25 M in 2-MeTHF and DMSO.
Scientific Research Applications
2,6-DMP-MgBr/2-MeTHF has been used in a variety of scientific research applications. It has been used in the synthesis of organic compounds, including polymers, metal-organic frameworks, and other materials. It has also been used in the synthesis of peptides and other bioactive molecules. In addition, the compound has been used in the synthesis of complex molecules, such as natural products and pharmaceuticals.
properties
IUPAC Name |
magnesium;2,6-dimethyl-3H-pyridin-3-ide;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N.BrH.Mg/c1-6-4-3-5-7(2)8-6;;/h3-4H,1-2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYBLIBBDWFENI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=[C-]C=C1)C.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrMgN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Magnesium, bromo(2,6-dimethyl-3-pyridinyl)- | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B6308704.png)





![6-Methoxy-pyrazolo[1,5-a]pyridine](/img/structure/B6308743.png)